N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a dimethylaminoethyl group, and an oxoimidazolidine carboxamide structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives.
Attachment of the dimethylaminoethyl group: This step might involve nucleophilic substitution reactions where a dimethylaminoethyl halide reacts with the benzo[b]thiophene derivative.
Formation of the oxoimidazolidine ring: This could be synthesized through cyclization reactions involving urea derivatives and appropriate carbonyl compounds.
Final coupling: The final step would involve coupling the benzo[b]thiophene derivative with the oxoimidazolidine carboxamide under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.
Reduction: Reduction reactions could target the oxoimidazolidine ring or the benzo[b]thiophene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)-2-oxoimidazolidine-1-carboxamide
- N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-oxoimidazolidine-1-sulfonamide
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-19(2)13(9-18-16(22)20-8-7-17-15(20)21)12-10-23-14-6-4-3-5-11(12)14/h3-6,10,13H,7-9H2,1-2H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRASYRAKZEMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)N1CCNC1=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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